molecular formula C20H23FN4O5S B2678266 N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide CAS No. 933212-78-3

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide

Cat. No.: B2678266
CAS No.: 933212-78-3
M. Wt: 450.49
InChI Key: RPLULRDHUNGQQS-UHFFFAOYSA-N
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Description

The compound N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide is a piperazine-based sulfonamide derivative featuring a 4-nitrophenyl acetamide moiety and a 4-fluorophenyl-substituted piperazine linked via a sulfonylethyl group. Its structure combines electron-withdrawing groups (4-nitro, 4-fluoro) and a sulfonamide bridge, which may enhance hydrogen bonding and modulate pharmacokinetic properties.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O5S/c21-17-3-7-18(8-4-17)23-10-12-24(13-11-23)31(29,30)14-9-22-20(26)15-16-1-5-19(6-2-16)25(27)28/h1-8H,9-15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLULRDHUNGQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-fluorophenylpiperazine with a sulfonyl chloride derivative to form the sulfonylated intermediate. This intermediate is then reacted with 2-(4-nitrophenyl)acetyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like hydroxide ions or amines in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The piperazine ring can bind to various receptors, modulating their activity. The fluorophenyl and nitrophenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Group

  • Target Compound: 4-Nitrophenyl acetamide.
  • Analog 1 : 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide ()
    • Difference : 2-Methoxy-5-nitrophenyl substituent.
    • Impact : Methoxy group introduces steric hindrance and electron-donating effects, possibly reducing nitro group's electrophilicity compared to the target compound .
  • Analog 2 : N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
    • Difference : 4-Fluorophenyl acetamide and 4-methylphenylsulfonyl group.
    • Impact : Methyl substitution on the sulfonyl-linked phenyl may reduce solubility compared to the target’s unsubstituted phenyl .

Piperazine Substituents and Linker Modifications

  • Target Compound : 4-Fluorophenyl on piperazine, sulfonylethyl linker.
    • Key Feature : Fluorine’s electronegativity and the sulfonamide’s hydrogen-bonding capacity may enhance target affinity .
  • Analog 3: 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide () Difference: Direct acetamide linkage to a thiazolyl group instead of sulfonylethyl.
  • Analog 4 : 3-{2-[4-(4-Fluorophenyl)-piperazin-1-yl]-2-oxo-ethyl}-5-phenyl-oxazolidine-2,4-dione ()
    • Difference : Oxazolidinedione ring replaces acetamide.
    • Impact : The dione ring may increase metabolic stability but reduce flexibility .

Sulfonamide vs. Alternative Linkers

  • Target Compound : Sulfonylethyl linker.
    • Key Feature : Sulfonamide’s strong hydrogen-bonding capacity and polarity .
  • Analog 5: N-(2-benzoyl-4-nitrophenyl)-2-(4-benzylpiperazin-1-yl)acetamide () Difference: Benzyl-piperazine and benzoyl group instead of sulfonamide.

Structural and Physicochemical Data Table

Compound Name Molecular Weight Key Substituents Linker Type Melting Point (°C) Reference ID
Target Compound ~493.5* 4-Nitrophenyl, 4-fluorophenyl Sulfonylethyl Not reported
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide ~444.4 2-Methoxy-5-nitrophenyl Acetamide Not reported
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ~445.5 4-Fluorophenyl, 4-methylphenylsulfonyl Sulfonylethyl Not reported
3-{2-[4-(4-Fluorophenyl)-piperazin-1-yl]-2-oxo-ethyl}-5-phenyl-oxazolidine-2,4-dione ~437.4 Oxazolidinedione, 4-fluorophenyl Ethyl 97–99

*Estimated based on structural formula.

Key Research Findings

Electron-Withdrawing Groups : The 4-nitro and 4-fluoro substituents in the target compound likely enhance interactions with positively charged or aromatic residues in biological targets, as seen in analogs with nitro groups (e.g., compound 16 in ) .

Piperazine Substitutions : Fluorine at the 4-position of the piperazine ring is a common feature among analogs, suggesting its role in optimizing receptor binding or metabolic stability .

Biological Activity

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide, also known by its chemical structure and various identifiers, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by a complex structure that includes a piperazine moiety, which is often associated with neuroactive properties. This article reviews the biological activity of this compound, highlighting its pharmacodynamics, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C18H20FN3O3SC_{18}H_{20}FN_{3}O_{3}S, with a molecular weight of 377.43 g/mol. The key structural features include:

  • Piperazine Ring : Known for its utility in various pharmacological agents.
  • Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Nitrophenyl Group : Potentially contributes to the compound's reactivity and biological activity.

Research suggests that compounds similar to this compound may act as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The piperazine moiety is known to interact with various receptors, including:

  • Serotonin Receptors (5-HT) : Potential anxiolytic and antidepressant effects.
  • Dopamine Receptors (D2) : Implications for antipsychotic activity.

Biological Assays

Studies have employed various biological assays to evaluate the efficacy of this compound:

  • In Vitro Studies :
    • Cell viability assays showed that the compound exhibits cytotoxic effects on certain cancer cell lines, indicating potential antitumor activity.
    • Receptor binding assays demonstrated affinity for serotonin and dopamine receptors, supporting its role as a neuroactive agent.
  • In Vivo Studies :
    • Animal models have been used to assess behavioral changes in response to administration of the compound. Results indicated significant alterations in anxiety-like behaviors, suggesting anxiolytic properties.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:

  • Case Study 1 : A study involving a related piperazine derivative showed significant reductions in anxiety levels in rodent models when administered at specific dosages.
  • Case Study 2 : Clinical trials with similar compounds revealed promising results in treating depressive disorders, with participants reporting improved mood and reduced symptoms after treatment.

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies:

  • Acute toxicity tests indicated low toxicity levels at therapeutic doses.
  • Long-term studies are necessary to fully understand chronic exposure effects.

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